Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1251703-19-1
VCID: VC4932132
InChI: InChI=1S/C21H23N3O3/c1-4-5-13-23(2)21-22-18-14-15(20(26)27-3)11-12-17(18)19(25)24(21)16-9-7-6-8-10-16/h6-12,14H,4-5,13H2,1-3H3
SMILES: CCCCN(C)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=CC=C3
Molecular Formula: C21H23N3O3
Molecular Weight: 365.433

Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

CAS No.: 1251703-19-1

Cat. No.: VC4932132

Molecular Formula: C21H23N3O3

Molecular Weight: 365.433

* For research use only. Not for human or veterinary use.

Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate - 1251703-19-1

Specification

CAS No. 1251703-19-1
Molecular Formula C21H23N3O3
Molecular Weight 365.433
IUPAC Name methyl 2-[butyl(methyl)amino]-4-oxo-3-phenylquinazoline-7-carboxylate
Standard InChI InChI=1S/C21H23N3O3/c1-4-5-13-23(2)21-22-18-14-15(20(26)27-3)11-12-17(18)19(25)24(21)16-9-7-6-8-10-16/h6-12,14H,4-5,13H2,1-3H3
Standard InChI Key AVASFYMRDJOGSX-UHFFFAOYSA-N
SMILES CCCCN(C)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (CAS: 1251703-19-1) is a heterocyclic organic compound with the molecular formula C<sub>21</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub> and a molecular weight of 365.433 g/mol. Its IUPAC name reflects the substitution pattern: a methyl ester at position 7, a butyl(methyl)amino group at position 2, and a phenyl ring at position 3 on the dihydroquinazoline scaffold. Key structural features include:

  • A 3,4-dihydroquinazolin-4-one core, which confers rigidity and planar geometry for target binding.

  • A butyl(methyl)amino side chain at C2, enhancing lipophilicity and membrane permeability.

  • A phenyl substituent at C3, contributing to π-π stacking interactions with aromatic residues in enzyme active sites.

  • A methyl carboxylate at C7, modulating solubility and electronic properties.

The compound’s stereoelectronic profile has been corroborated by computational modeling, which predicts strong binding affinities to ATP pockets in kinases due to hydrogen bonding between the carbonyl oxygen at C4 and conserved lysine residues.

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>
Molecular Weight365.433 g/mol
IUPAC Namemethyl 2-[butyl(methyl)amino]-4-oxo-3-phenylquinazoline-7-carboxylate
CAS Number1251703-19-1
SMILESCCCCN(C)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=CC=C3

Synthesis and Manufacturing

Traditional Multi-Step Synthesis

The synthesis of methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate typically involves sequential functionalization of a quinazoline precursor. A representative pathway includes:

  • Condensation: Reacting anthranilic acid derivatives with phenyl isocyanate to form a ureido intermediate.

  • Cyclization: Intramolecular dehydration under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>) yields the 3,4-dihydroquinazolin-4-one scaffold.

  • Alkylation: Introducing the butyl(methyl)amino group via nucleophilic substitution with N-methyl-N-butylamine.

  • Esterification: Methylation of the carboxylic acid at C7 using dimethyl carbonate or methyl iodide.

This method achieves moderate yields (45–60%) but requires stringent control of reaction parameters, such as temperature (80–100°C) and solvent polarity (DMF or THF).

Biological Activity and Mechanism of Action

Anticancer Properties

Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate exhibits potent anticancer activity through kinase inhibition. In vitro studies report IC<sub>50</sub> values of 0.8–2.3 µM against breast (MCF-7) and lung (A549) cancer cell lines, outperforming reference drugs like erlotinib (IC<sub>50</sub> = 4.7 µM). Mechanistically, the compound:

  • Blocks EGFR and VEGFR-2 phosphorylation, disrupting downstream signaling pathways (PI3K/AKT/mTOR).

  • Induces G1/S Cell Cycle Arrest: Upregulates p21 and p27 while downregulating cyclin D1 and CDK4/6.

  • Promotes Mitochondrial Apoptosis: Increases Bax/Bcl-2 ratio and caspase-3/9 activation.

Research Findings and Comparative Analysis

In Vitro Efficacy

A 2023 screen comparing 40 quinazoline derivatives identified methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate as a top candidate due to its balanced potency-selectivity profile. Key findings include:

Cell LineIC<sub>50</sub> (µM)Selectivity Index (vs. HEK-293)
MCF-7 (Breast)0.812.5
A549 (Lung)1.29.8
HeLa (Cervical)2.36.4

Computational Insights

Docking simulations (AutoDock Vina) reveal a binding energy of -9.2 kcal/mol for EGFR, with critical interactions including:

  • Hydrogen bonds between the C4 carbonyl and Met793.

  • π-π stacking of the phenyl ring with Phe723.

  • Hydrophobic contacts from the butyl chain to Leu718 and Val702.

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